Cas no 2470436-01-0 (6-amino-5,6,7,8-tetrahydroisoquinolin-5-one dihydrochloride)
6-amino-5,6,7,8-tetrahydroisoquinolin-5-one dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 5(6H)-Isoquinolinone, 6-amino-7,8-dihydro-, hydrochloride (1:2)
- 6-amino-5,6,7,8-tetrahydroisoquinolin-5-one dihydrochloride
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- MDL: MFCD32710988
- Inchi: 1S/C9H10N2O.ClH/c10-8-2-1-6-5-11-4-3-7(6)9(8)12;/h3-5,8H,1-2,10H2;1H
- InChI Key: JSTLPSINUYEWES-UHFFFAOYSA-N
- SMILES: O=C1C(CCC2=CN=CC=C12)N.Cl
6-amino-5,6,7,8-tetrahydroisoquinolin-5-one dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27100946-1g |
6-amino-5,6,7,8-tetrahydroisoquinolin-5-one dihydrochloride |
2470436-01-0 | 95% | 1g |
$2221.0 | 2023-09-11 | |
| Enamine | EN300-27100946-5g |
6-amino-5,6,7,8-tetrahydroisoquinolin-5-one dihydrochloride |
2470436-01-0 | 95% | 5g |
$6441.0 | 2023-09-11 | |
| Enamine | EN300-27100946-10g |
6-amino-5,6,7,8-tetrahydroisoquinolin-5-one dihydrochloride |
2470436-01-0 | 95% | 10g |
$9550.0 | 2023-09-11 | |
| Enamine | EN300-27100946-0.05g |
6-amino-5,6,7,8-tetrahydroisoquinolin-5-one dihydrochloride |
2470436-01-0 | 95.0% | 0.05g |
$591.0 | 2025-03-20 | |
| Enamine | EN300-27100946-0.1g |
6-amino-5,6,7,8-tetrahydroisoquinolin-5-one dihydrochloride |
2470436-01-0 | 95.0% | 0.1g |
$771.0 | 2025-03-20 | |
| Enamine | EN300-27100946-0.25g |
6-amino-5,6,7,8-tetrahydroisoquinolin-5-one dihydrochloride |
2470436-01-0 | 95.0% | 0.25g |
$1099.0 | 2025-03-20 | |
| Enamine | EN300-27100946-0.5g |
6-amino-5,6,7,8-tetrahydroisoquinolin-5-one dihydrochloride |
2470436-01-0 | 95.0% | 0.5g |
$1733.0 | 2025-03-20 | |
| Enamine | EN300-27100946-1.0g |
6-amino-5,6,7,8-tetrahydroisoquinolin-5-one dihydrochloride |
2470436-01-0 | 95.0% | 1.0g |
$2221.0 | 2025-03-20 | |
| Enamine | EN300-27100946-2.5g |
6-amino-5,6,7,8-tetrahydroisoquinolin-5-one dihydrochloride |
2470436-01-0 | 95.0% | 2.5g |
$4355.0 | 2025-03-20 | |
| Enamine | EN300-27100946-5.0g |
6-amino-5,6,7,8-tetrahydroisoquinolin-5-one dihydrochloride |
2470436-01-0 | 95.0% | 5.0g |
$6441.0 | 2025-03-20 |
6-amino-5,6,7,8-tetrahydroisoquinolin-5-one dihydrochloride Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 6-amino-5,6,7,8-tetrahydroisoquinolin-5-one dihydrochloride
Introduction to 6-amino-5,6,7,8-tetrahydroisoquinolin-5-one dihydrochloride (CAS No. 2470436-01-0)
6-amino-5,6,7,8-tetrahydroisoquinolin-5-one dihydrochloride, identified by the chemical compound code CAS No. 2470436-01-0, is a significant molecule in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the tetrahydroisoquinoline class, a structural motif widely recognized for its biological activity and pharmacological relevance. The presence of both an amino group and a carbonyl group in its structure contributes to its unique reactivity and potential applications in drug development.
The dihydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more suitable for various biochemical assays and clinical trials. This property is particularly advantageous in pharmaceutical research, where compound solubility is a critical factor in drug formulation and delivery systems.
Recent advancements in medicinal chemistry have highlighted the importance of tetrahydroisoquinoline derivatives in the development of novel therapeutic agents. These compounds exhibit a broad spectrum of biological activities, including neuroprotective, anti-inflammatory, and anticancer properties. The structural framework of 6-amino-5,6,7,8-tetrahydroisoquinolin-5-one dihydrochloride aligns well with these pharmacophores, suggesting potential applications in addressing various diseases.
In particular, studies have demonstrated that modifications within the tetrahydroisoquinoline scaffold can significantly influence the biological activity of the molecule. The introduction of an amino group at the 6-position enhances the compound's ability to interact with biological targets, such as enzymes and receptors. This feature makes 6-amino-5,6,7,8-tetrahydroisoquinolin-5-one dihydrochloride a valuable scaffold for designing next-generation drugs.
Current research in this area is focused on exploring the pharmacokinetic and pharmacodynamic properties of tetrahydroisoquinoline derivatives. Preclinical studies have shown promising results regarding their efficacy in models of neurological disorders and cancer. The dihydrochloride salt form has been particularly noted for its improved bioavailability and stability under physiological conditions.
The synthesis of 6-amino-5,6,7,8-tetrahydroisoquinolin-5-one dihydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to optimize the production process, making it more efficient and scalable for industrial applications.
One of the key challenges in developing drugs based on tetrahydroisoquinoline derivatives is their metabolic stability. However, recent innovations in chemical biology have provided new insights into enhancing the metabolic resilience of these compounds. By incorporating specific structural modifications, researchers have been able to improve their half-life while maintaining biological activity.
The role of computational chemistry has also been pivotal in understanding the interactions between 6-amino-5,6,7,8-tetrahydroisoquinolin-5-one dihydrochloride and biological targets. Molecular modeling techniques have enabled researchers to predict binding affinities and optimize lead compounds for better therapeutic efficacy.
Future directions in this field include exploring novel synthetic routes and developing new derivatives with enhanced pharmacological properties. The integration of artificial intelligence (AI) and machine learning (ML) into drug discovery processes has accelerated the identification of promising candidates for further investigation.
The regulatory landscape for pharmaceutical compounds like 6-amino-5,6,7,8-tetrahydroisoquinolin-5-one dihydrochloride is stringent but well-established. Compliance with Good Manufacturing Practices (GMP) ensures that these compounds meet high-quality standards before being used in clinical trials or commercial products.
In conclusion, 6-amino-5,6,7,8-tetrahydroisoquinolin-5-one dihydrochloride (CAS No. 2470436-01-0) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Ongoing research continues to uncover new possibilities for this compound and its derivatives as effective therapeutic agents.
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